molecular formula C8H13NO7 B1213076 N-glycoloyl-D-mannosaminolactone

N-glycoloyl-D-mannosaminolactone

Cat. No.: B1213076
M. Wt: 235.19 g/mol
InChI Key: HGKMWYVYIMDKCV-VYNVVFCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-glycoloyl-D-mannosaminolactone is a N-acyl-D-mannosaminolactone. It derives from a 2-amino-2-deoxy-D-mannonic acid.

Scientific Research Applications

Biochemical Engineering of Sialic Acid

N-glycoloyl-D-mannosaminolactone derivatives are used to metabolically engineer the N-acyl side chain of sialic acids, which are crucial for cell-cell recognition and interaction with pathogens. The modification of these side chains can alter cellular interactions with viruses, bacteria, and toxins. For instance, this compound derivatives have been metabolized to N-acyl-modified neuraminic acids in vitro and in vivo, which are incorporated into cell surface sialoglycoconjugates. This biochemical engineering has revealed important functions of the N-acyl side chain of sialic acids, such as its role in viral interactions with host cell receptors (Keppler et al., 2001).

Metabolic Glycoengineering Applications

Metabolic glycoengineering using this compound derivatives provides a way to modify cell surface glycosylation, which can impact cell behavior and interactions. For example, the incorporation of these derivatives into mesenchymal stromal cells (MSCs) has been shown to alter the N-glycan profile of the cells, increasing the expression of sialyl Lewis x (sLex) epitopes. sLex is known to target MSCs to bone marrow, which is beneficial for therapeutic applications. This demonstrates the potential of metabolic glycoengineering in modifying therapeutic cell properties for improved efficacy (Natunen et al., 2013).

Implications in Stem Cell Biology

The metabolic installation of thiols into sialic acid using derivatives of this compound has been shown to modulate adhesion and influence stem cell biology. In human embryoid body–derived stem cells, the introduction of thiols led to changes in β-catenin expression and cell morphology, indicating neuronal differentiation. This highlights the potential of using this compound derivatives to influence stem cell fate, which is crucial for regenerative medicine and tissue engineering (Sampathkumar et al., 2006).

Properties

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]-2-hydroxyacetamide

InChI

InChI=1S/C8H13NO7/c10-1-3-6(13)7(14)5(8(15)16-3)9-4(12)2-11/h3,5-7,10-11,13-14H,1-2H2,(H,9,12)/t3-,5+,6-,7-/m1/s1

InChI Key

HGKMWYVYIMDKCV-VYNVVFCLSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)NC(=O)CO)O)O)O

SMILES

C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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